molecular formula C7H7BF2O3 B1591274 (3-(Difluoromethoxy)phenyl)boronic acid CAS No. 866607-09-2

(3-(Difluoromethoxy)phenyl)boronic acid

Cat. No. B1591274
M. Wt: 187.94 g/mol
InChI Key: FGQKXEUNYFZVMW-UHFFFAOYSA-N
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Description

“(3-(Difluoromethoxy)phenyl)boronic acid” is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

Boronic acids, including “(3-(Difluoromethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond. The boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .


Molecular Structure Analysis

The molecular formula of “(3-(Difluoromethoxy)phenyl)boronic acid” is C7H6BF3O3, and its molecular weight is 205.93 . The structure includes a phenyl ring with a boronic acid group and a difluoromethoxy group attached.


Chemical Reactions Analysis

As mentioned earlier, “(3-(Difluoromethoxy)phenyl)boronic acid” is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid reacts with an aryl or alkynyl halide or triflate under basic conditions to form a new carbon-carbon bond .


Physical And Chemical Properties Analysis

“(3-(Difluoromethoxy)phenyl)boronic acid” is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, is between 97.0% and 110.0% .

Scientific Research Applications

  • General Use

    • Application Summary : “(3-(Difluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF2O3 . It is often used as a reagent in various chemical reactions .
    • Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, boronic acids are known for their role in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .
  • Related Compound: 3-(Trifluoromethoxy)phenylboronic Acid

    • Application Summary : This compound is commonly used in the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
    • Results or Outcomes : The use of this compound in the synthesis of biologically active compounds can lead to the production of potential therapeutic agents for the treatment of pain and conditions related to aldosterone synthase .
  • Catalyst for Regioselective Activation

    • Application Summary : Borinic acid derivatives, which are related to boronic acids, have been used as catalysts for the regioselective activation of polyols or epoxide opening .
    • Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives as catalysts can lead to more selective and efficient chemical reactions .
  • Building Blocks in Double Suzuki Coupling

    • Application Summary : Borinic acid derivatives have been used as building blocks in double Suzuki coupling .
    • Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives as building blocks can lead to the synthesis of complex organic compounds .
  • Fluorescent Emitters

    • Application Summary : Borinic acid derivatives have been used as fluorescent emitters .
    • Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives as fluorescent emitters can lead to the development of new materials with unique optical properties .
  • Sensors

    • Application Summary : Borinic acid derivatives have been used in the development of sensors .
    • Results or Outcomes : The outcomes of its use are highly dependent on the specific reaction it is being used in. In general, the use of borinic acid derivatives in sensors can lead to the development of new sensor technologies .

Safety And Hazards

Handling “(3-(Difluoromethoxy)phenyl)boronic acid” requires caution. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

Future Directions

The use of “(3-(Difluoromethoxy)phenyl)boronic acid” in the synthesis of biologically active compounds suggests potential future applications in the development of new pharmaceuticals and other bioactive substances .

properties

IUPAC Name

[3-(difluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQKXEUNYFZVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590221
Record name [3-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethoxy)phenyl)boronic acid

CAS RN

866607-09-2
Record name [3-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(difluoromethoxy)benzene (3.0 g) and triisopropoxyborane (2.78 g) in tetrahydrofuran (15 ml) was cooled to −78° C. under argon atmosphere, and thereto was added a solution of n-butyl lithium (1.59 M hexane solution, 9.3 ml). The mixture was stirred at same temperature for 10 minutes, warmed, and further stirred at room temperature overnight. Thereto was added 3N aqueous hydrochloric acid solution (10 ml), and the mixture was stirred at room temperature for 5 minutes. The mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was crystallized from hexane to give 3-difluoromethoxybenzeneboronic acid (1.6 g) as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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